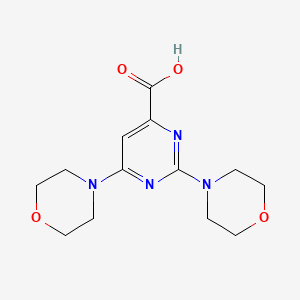

2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c18-12(19)10-9-11(16-1-5-20-6-2-16)15-13(14-10)17-3-7-21-8-4-17/h9H,1-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTAUCRWFSTPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C(=O)O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375574 | |

| Record name | 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450368-32-8 | |

| Record name | 2,6-Di-4-morpholinyl-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimorpholinopyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid (CAS 450368-32-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted with two morpholine rings and a carboxylic acid group. Its structural motifs, particularly the dimorpholinopyrimidine scaffold, are frequently associated with the inhibition of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases, making compounds with this scaffold promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and the potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is compiled from various chemical supplier databases and predictive models.

| Property | Value | Reference |

| CAS Number | 450368-32-8 | [1] |

| Molecular Formula | C₁₃H₁₈N₄O₄ | [1] |

| Molecular Weight | 294.31 g/mol | [1] |

| IUPAC Name | 2,6-di(morpholin-4-yl)pyrimidine-4-carboxylic acid | [1] |

| Synonyms | 2,6-dimorpholinopyrimidine-4-carboxylic acid | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| Predicted XlogP | 0.2 | [2] |

Synthesis

While a specific peer-reviewed synthesis protocol for this compound has not been identified in the public literature, a putative synthetic route can be proposed based on established pyrimidine chemistry. The most plausible approach involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor with morpholine.

Proposed Synthetic Pathway

The synthesis is expected to proceed in two main steps:

-

Nucleophilic Substitution: Reaction of a suitable starting material, such as ethyl 2,6-dichloropyrimidine-4-carboxylate, with an excess of morpholine. The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles like the secondary amine of morpholine. This reaction is typically carried out in a suitable solvent and may require heating.

-

Hydrolysis: Saponification of the resulting ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide, followed by acidification to yield the final product.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a systematic approach encompassing chemical synthesis, spectroscopic analysis, and spectrometric techniques to unequivocally confirm the molecular structure of this compound. Detailed experimental protocols, data interpretation, and visual representations of the elucidation workflow are presented to guide researchers in their analytical endeavors.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with two morpholine rings and a carboxylic acid group. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Accurate structure elucidation is therefore a fundamental prerequisite for its further investigation and application in drug discovery and development. This guide details the necessary steps to confirm the chemical identity and structure of this molecule.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route starts from the commercially available 2,6-Dichloropyrimidine-4-carboxylic acid.

The Potent Anti-Cancer Activity of Dimorpholinylpyrimidine Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the significant potential of dimorpholinylpyrimidine derivatives as potent and selective inhibitors of key cellular signaling pathways implicated in cancer. This technical guide provides an in-depth analysis of the biological activity of this class of compounds, with a particular focus on their mechanism of action as PI3K/mTOR inhibitors, their anti-proliferative effects against various cancer cell lines, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Dimorpholinylpyrimidine derivatives have emerged as powerful inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2]

The core structure of these derivatives, particularly the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, has been shown to be a key pharmacophore for potent PI3K inhibition.[3] The morpholine groups play a crucial role in the binding of these compounds to the ATP-binding pocket of the PI3K enzyme, thereby blocking its kinase activity.[3] This inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream signaling components, including Akt and mTOR.[4][5] The ultimate effect is a reduction in cell survival and the induction of apoptosis in cancer cells.[1]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of dimorpholinylpyrimidine derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of dimorpholinylpyrimidine derivatives.

Quantitative Analysis of Biological Activity

The potency of dimorpholinylpyrimidine derivatives has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against different PI3K isoforms and the anti-proliferative activity against a panel of human cancer cell lines for a selection of these compounds.

Table 1: In Vitro Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against PI3K Isoforms

| Compound ID | R Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |

| BKM-120 (Control) | - | 44.6 ± 3.6 | - | 79.3 ± 11.0 | - |

| 17e | 4-Trifluoromethylphenyl | 104.1 ± 8.5 | >1000 | 55.6 ± 3.8 | >1000 |

| 17m | 3-Fluorophenyl | 34.7 ± 2.1 | - | - | - |

| 17o | 3-Chlorophenyl | 32.4 ± 2.8 | >1000 | 204.2 ± 22.2 | >1000 |

| 17p | 3-Bromophenyl | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 |

| 12b | - | 0.17 ± 0.01 (µM) | 0.13 ± 0.01 (µM) | 0.76 ± 0.04 (µM) | 0.83 ± 0.05 (µM) |

| 12d | - | 1.27 ± 0.07 (µM) | 3.20 ± 0.16 (µM) | 1.98 ± 0.11 (µM) | 2.85 ± 0.17 (µM) |

Data compiled from multiple sources.[1][3]

Table 2: Anti-proliferative Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against Human Cancer Cell Lines

| Compound ID | A2780 (Ovarian) IC50 (nM) | U87MG (Glioblastoma) IC50 (nM) | MCF7 (Breast) IC50 (nM) | DU145 (Prostate) IC50 (nM) |

| BKM-120 (Control) | 180.3 ± 15.5 | 210.5 ± 20.1 | 250.7 ± 22.3 | 280.4 ± 25.6 |

| 17e | 190.2 ± 18.1 | 230.6 ± 21.9 | 260.4 ± 24.8 | 290.1 ± 27.2 |

| 17o | 210.5 ± 20.3 | 250.8 ± 23.7 | 280.1 ± 26.5 | 310.9 ± 29.8 |

| 17p | 200.7 ± 19.4 | 240.3 ± 22.5 | 270.6 ± 25.1 | 300.2 ± 28.3 |

Data represents a selection of compounds and cell lines from cited literature.[3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of dimorpholinylpyrimidine derivatives.

In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of PI3K by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow Diagram:

Caption: Workflow for the in vitro PI3K kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM CHAPS).

-

Dilute the PI3K enzyme (e.g., PI3Kα) and the lipid substrate (e.g., PIP2) in the kinase buffer.

-

Prepare serial dilutions of the dimorpholinylpyrimidine derivatives and a vehicle control (e.g., DMSO).

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted inhibitor or vehicle.

-

Add the enzyme/lipid substrate mixture to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection (using a commercial kit like ADP-Glo™):

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for approximately 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the PI3K activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding:

-

Seed human cancer cell lines (e.g., A2780, U87MG, MCF7, DU145) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the dimorpholinylpyrimidine derivatives in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period, typically 72 hours.[6]

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.[6]

-

Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6][7]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution, such as DMSO or a specialized detergent reagent, to each well to dissolve the formazan crystals.[6][7]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[6][7]

-

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of each well.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the data on a dose-response curve.

-

In Vivo Efficacy

Preliminary in vivo studies have shown promising results for select dimorpholinylpyrimidine derivatives. For instance, compound 17p demonstrated a favorable pharmacokinetic profile with good oral bioavailability in rats (46.2%) and a half-life of 2.03 hours.[8][9][10] In a xenograft model using the A2780 ovarian cancer cell line, compound 17p was shown to induce dose-dependent cytotoxicity.[8][9][10] These findings support the potential for further development of these compounds as orally bioavailable anti-cancer agents.

Conclusion and Future Directions

Dimorpholinylpyrimidine derivatives represent a promising class of compounds with potent and selective inhibitory activity against the PI3K/Akt/mTOR signaling pathway. The quantitative data from in vitro studies demonstrate their efficacy in inhibiting key cancer-related kinases and suppressing the proliferation of various cancer cell lines. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of these and similar compounds. Further research, particularly comprehensive in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of dimorpholinylpyrimidine derivatives in the treatment of cancer. The structure-activity relationship insights gained from these studies will be invaluable in guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Pyrimidine Carboxylic Acids

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, this whitepaper unveils the intricate world of novel pyrimidine carboxylic acids. This document serves as an in-depth technical guide for researchers, scientists, and professionals in the pharmaceutical industry, detailing the discovery, synthesis, and biological evaluation of these promising compounds. With a focus on clarity and reproducibility, this guide provides a comprehensive overview of experimental protocols, quantitative biological data, and the underlying signaling pathways influenced by these molecules.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the fundamental building blocks of life, DNA and RNA. The addition of a carboxylic acid moiety to this privileged structure opens up new avenues for targeted drug design, enhancing the potential for interaction with biological targets and improving pharmacokinetic properties. This guide explores the latest advancements in the synthesis of these compounds, offering a toolkit for the creation of diverse chemical libraries for screening and development.

Quantitative Analysis of Biological Activity

The biological potential of newly synthesized pyrimidine carboxylic acid derivatives has been rigorously assessed against various cell lines and microbial strains. The following tables summarize the quantitative data, offering a clear comparison of the compounds' efficacy.

Anticancer Activity of Indolyl-Pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 4g | MCF-7 (Breast) | 5.1 | [1] |

| HepG2 (Liver) | 5.02 | [1] | |

| HCT-116 (Colon) | 6.6 | [1] | |

| 4f | MCF-7 (Breast) | 8.3 | [1] |

| HepG2 (Liver) | 9.1 | [1] | |

| HCT-116 (Colon) | 10.2 | [1] | |

| 4h | MCF-7 (Breast) | 8.5 | [1] |

| HepG2 (Liver) | 9.5 | [1] | |

| HCT-116 (Colon) | 11.4 | [1] | |

| Erlotinib (Standard) | EGFR | 0.25 | [1] |

Antimicrobial Activity of Thieno[2,3-d]pyrimidine-4-carboxamide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2c | Pseudomonas aeruginosa ATCC 10145 | Not specified, but noted as best | [2] |

| 2g | Broad Spectrum | Not specified | [2] |

Experimental Protocols

To facilitate further research and development, this section provides detailed experimental methodologies for the synthesis of key pyrimidine carboxylic acid derivatives.

Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

This five-step synthesis transforms itaconic acid into the target carboxamides.

-

Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid (12): A mixture of itaconic acid and aniline in water is heated to reflux.

-

Masamune-Claisen Condensation to β-keto ester (13): Compound 12 is activated with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile at room temperature.

-

Formation of Enaminone (14): The resulting β-keto ester 13 is treated with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene.[3]

-

Cyclization to Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates (16): The enaminone intermediate 14 is cyclized with either acetamidine or benzamidine.[3]

-

Hydrolysis to Carboxylic Acids (17): The methyl esters 16 are hydrolyzed with 1 M aqueous NaOH in a methanol and THF mixture at room temperature.[3]

-

Parallel Amidation to Carboxamides (10): The carboxylic acids 17 undergo parallel amidation with a series of aliphatic amines to yield the final products.[3]

Synthesis of Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity

This synthesis involves a one-pot three-component Biginelli reaction.

-

Reaction Mixture Preparation: A mixture of indole-3-carbaldehyde, ethyl acetoacetate, and thiourea is prepared in ethanol.

-

Acidification and Reflux: A few drops of 37% HCl are added to the mixture, which is then stirred under reflux.

-

Product Isolation: The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the final indolyl-pyrimidine product.

Synthesis of Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid

This procedure utilizes a peptide coupling reaction.

-

Activation of Carboxylic Acid: The thieno[2,3-d]pyrimidine-4-carboxylic acid is activated using 1,1'-carbonyldiimidazole.

-

Amide Formation: The activated acid is then reacted with the desired aminopyridine to form the corresponding pyridyl amide.

-

Purification: The crude product is purified by appropriate methods, such as recrystallization or column chromatography, to yield the pure amide.[2]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these novel compounds exert their biological effects is paramount for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimidine carboxylic acid derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[4][5] Dysregulation of this pathway is a hallmark of many cancers. Certain indolyl-pyrimidine derivatives have shown potent inhibitory activity against EGFR.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including certain pyrimidine derivatives, function by inducing apoptosis in cancer cells. The intrinsic pathway is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins.[6][7][8]

Conclusion

The exploration of novel pyrimidine carboxylic acids represents a vibrant and highly promising frontier in the quest for new and more effective therapeutic agents. The synthetic methodologies detailed in this guide, coupled with the quantitative biological data and mechanistic insights, provide a solid foundation for the advancement of drug discovery programs. It is our hope that this technical guide will serve as a valuable resource for the scientific community, catalyzing further innovation and ultimately leading to the development of next-generation medicines that address unmet medical needs.

References

- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. teachmeanatomy.info [teachmeanatomy.info]

In Silico Screening of 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico screening of 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications. Given the established role of pyrimidine derivatives as kinase inhibitors, this document outlines a detailed methodology for evaluating the compound's potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor. The guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step protocol for virtual screening, including target selection, ligand and protein preparation, molecular docking, and post-docking analysis. Furthermore, it details methods for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and constructing a pharmacophore model. All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] The compound of interest, this compound, features a 2,6-disubstituted pyrimidine core, which has been specifically implicated in the inhibition of various protein kinases.[3] Kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are critical targets in oncology due to their role in regulating cell proliferation, survival, and differentiation.[4][5]

In silico screening techniques offer a rapid and cost-effective approach to evaluate the therapeutic potential of novel compounds by predicting their binding affinity to biological targets and their pharmacokinetic properties.[6] This guide presents a hypothetical in silico screening workflow to assess the potential of this compound as an EGFR inhibitor.

Target Selection and Rationale

Based on the prevalence of pyrimidine derivatives as kinase inhibitors, EGFR (PDB ID: 1M17) has been selected as the primary biological target for this in silico screening study.[3][4][5][7][8] EGFR is a well-validated target in cancer therapy, and numerous pyrimidine-based inhibitors have been developed against it.[1][4] The availability of high-resolution crystal structures of EGFR in complex with pyrimidine-based inhibitors provides a solid foundation for structure-based virtual screening.

In Silico Screening Workflow

The in silico screening process is a multi-step procedure designed to computationally evaluate the interaction of a ligand with a protein target and to predict its drug-like properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico screening of this compound.

Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

-

3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Protonation State and Tautomer Generation: Determine the likely protonation state at physiological pH (7.4). Generate possible tautomers of the ligand.

-

File Format Conversion: Save the prepared ligand structure in a format suitable for docking software (e.g., .mol2 or .pdbqt).

Protein Preparation

-

Protein Structure Retrieval: Download the crystal structure of EGFR (PDB ID: 1M17) from the Protein Data Bank (PDB).[4]

-

Protein Cleaning: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, assuming a physiological pH of 7.4. Assign appropriate partial charges to all atoms using a force field (e.g., AMBER).

-

Receptor Grid Generation: Define the binding site for molecular docking based on the location of the co-crystallized ligand in the original PDB structure. Generate a grid box that encompasses the entire binding pocket.

Molecular Docking

-

Docking Software: Utilize a validated molecular docking program such as AutoDock Vina, Glide, or GOLD.

-

Docking Parameters: Set the number of binding modes to generate and the exhaustiveness of the search algorithm.

-

Execution: Run the docking simulation to predict the binding poses of the ligand within the EGFR active site.

-

Pose Analysis: Analyze the generated binding poses and select the one with the most favorable docking score and interactions with key active site residues.

ADMET Prediction

-

In Silico ADMET Tools: Use computational models and software (e.g., SwissADME, pkCSM) to predict the ADMET properties of the compound.[6]

-

Properties to Analyze:

-

Absorption: Caco-2 permeability, human intestinal absorption (HIA).

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

Pharmacophore Modeling

-

Model Generation: Based on the docked pose of the ligand in the EGFR active site, generate a 3D pharmacophore model that defines the essential chemical features for binding. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[7]

-

Pharmacophore Features: For the interaction with EGFR, key pharmacophoric features may include a hydrogen bond acceptor interacting with the hinge region, and hydrophobic interactions with the hydrophobic pocket.

-

Virtual Screening: The generated pharmacophore model can be used to screen large compound libraries to identify other potential EGFR inhibitors.

Data Presentation

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 294.31 | < 500 |

| LogP | 1.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 6 | < 10 |

| Caco-2 Permeability (logPapp) | -0.5 | > -5.15 |

| Human Intestinal Absorption (%) | 90 | > 30 |

| Plasma Protein Binding (%) | 85 | < 90 |

| BBB Permeability (logBB) | -1.2 | -3.0 to 1.2 |

| CYP2D6 Inhibition | No | - |

| CYP3A4 Inhibition | Yes | - |

| Ames Mutagenicity | No | - |

| Hepatotoxicity | Low | - |

Table 2: Molecular Docking Results against EGFR (PDB: 1M17)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | Met793, Leu718, Val726, Ala743, Lys745, Cys797 | Met793 (Hinge) |

| Erlotinib (Reference) | -9.8 | Met793, Leu718, Val726, Ala743, Lys745, Cys797 | Met793 (Hinge) |

Visualization of Signaling Pathway

Conclusion

This technical guide provides a detailed protocol for the in silico screening of this compound as a potential EGFR inhibitor. The outlined workflow, from ligand and protein preparation to molecular docking and ADMET prediction, offers a systematic approach to evaluate its therapeutic potential. The presented data and visualizations serve as a template for reporting and interpreting the results of such computational studies. The favorable predicted binding affinity and ADMET profile suggest that this compound warrants further investigation through in vitro and in vivo studies to validate its potential as a novel anticancer agent.

References

- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. worldscientific.com [worldscientific.com]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking New Therapeutic Avenues: A Technical Guide to Morpholino-Pyrimidine Compounds and Their Potential Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of morpholino-pyrimidine compounds, a versatile class of molecules demonstrating significant promise in therapeutic applications. Possessing a privileged scaffold, these compounds have been extensively investigated for their potent inhibitory effects on key cellular signaling pathways implicated in a range of diseases, most notably cancer and inflammatory disorders. This document provides a comprehensive overview of their primary therapeutic targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Therapeutic Targets: The PI3K/Akt/mTOR and DNA-PK Signaling Cascades

The therapeutic potential of morpholino-pyrimidine derivatives predominantly stems from their ability to inhibit key kinases within the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] Additionally, certain morpholino-pyrimidine compounds have shown potent inhibitory activity against DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage response.

The PI3K/Akt/mTOR Pathway

Morpholino-pyrimidine compounds have been developed as inhibitors of several key nodes in this pathway:

-

mTOR: A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, mTOR is a central regulator of cell growth and proliferation.[2] Morpholino-pyrimidine derivatives have been identified as potent and selective ATP-competitive inhibitors of mTOR.[3][4] Some have demonstrated subnanomolar inhibitory concentrations and high selectivity over other related kinases like PI3Kα.[4][5]

-

PI3K: This family of lipid kinases is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates Akt. Several morpholino-pyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors, with some showing greater potency than well-characterized inhibitors like ZSTK474.[6] The morpholine moiety is a key feature, with its oxygen atom forming a critical hydrogen bond in the kinase hinge region.[1]

-

Dual PI3K/mTOR Inhibition: Given the interconnected nature of the PI3K/Akt/mTOR pathway, dual inhibitors targeting both PI3K and mTOR have been actively pursued.[1] This approach can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. Several series of morpholino-pyrimidine derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors.[1]

The inhibition of the PI3K/Akt/mTOR pathway by morpholino-pyrimidine compounds is a key mechanism for their anti-cancer effects. This is visually represented in the following signaling pathway diagram.

DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[7][8] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[7][8] Morpholino-pyrimidine derivatives have been investigated as potent and selective inhibitors of DNA-PK.[9] For instance, compounds have been developed that combine high potency against DNA-PK with promising activity as potentiators of ionizing radiation-induced cytotoxicity in vitro.[9]

The following diagram illustrates the role of DNA-PK in DNA repair and its inhibition by morpholino-pyrimidine compounds.

Anti-inflammatory Targets

Beyond oncology, morpholino-pyrimidine derivatives have demonstrated potential as anti-inflammatory agents.[10][11] Certain compounds have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharide (LPS).[10] This suggests a therapeutic potential for these compounds in inflammation-associated disorders.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative morpholino-pyrimidine compounds against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity of Morpholino-Pyrimidine Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2g | SW480 | Colorectal Carcinoma | 5.10 ± 2.12 | [12] |

| MCF-7 | Breast Carcinoma | 19.60 ± 1.13 | [12] | |

| 8d | A549 | Human Lung Cancer | 6.02 - 10.27 | [13] |

| PC-3 | Human Prostatic Cancer | 6.02 - 10.27 | [13] | |

| MCF-7 | Human Breast Cancer | 6.02 - 10.27 | [13] | |

| HepG2 | Human Liver Cancer | 6.02 - 10.27 | [13] |

Table 2: Kinase Inhibitory Activity of Morpholino-Pyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |

| Urea compounds (e.g., 32) | mTOR | Good inhibition | Selective over PI3Kα | [5] |

| Pyrazolopyrimidines | mTOR | < 1 | > 1000-fold over PI3Kα | [4] |

| NU7441 | DNA-PK | 14 | - | [7] |

| Compound 27 | DNA-PK | 280 | - | [14] |

| PI3Kα | 130 | - | [14] | |

| PI3Kβ | 140 | - | [14] | |

| PI3Kγ | 720 | - | [14] | |

| PI3Kδ | 2020 | - | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of morpholino-pyrimidine compounds.

General Synthesis of 4-Morpholino-pyrimidine Derivatives

The synthesis of morpholino-pyrimidine derivatives often involves a multi-step process. A generalized workflow is presented below.

A representative synthetic protocol for novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives involves the following key steps[15]:

-

Synthesis of Intermediate Amines: Preparation of the necessary amine building blocks.

-

Synthesis of the Thiopyrano[4,3-d]pyrimidine Core: Construction of the core heterocyclic scaffold.

-

Coupling Reactions: Amide bond formation between the core and various phenylpyridine/phenylpyrimidine-carboxamide side chains.

-

Oxidation (optional): Oxidation of the sulfur atom in the thiopyran ring.

Detailed experimental conditions, including reagents, solvents, reaction times, and temperatures, can be found in the cited literature.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12][13]

-

Cell Culture: Human cancer cell lines (e.g., A549, PC-3, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12][15]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., PI3Kα, mTOR, DNA-PK) is determined using various in vitro kinase assay kits or established protocols. A general workflow is as follows:

-

Assay Setup: The assay is typically performed in a multi-well plate format.

-

Reagents: The reaction mixture includes the purified kinase, a specific substrate (e.g., a peptide or lipid), ATP, and the test compound at various concentrations.

-

Incubation: The reaction is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

-

-

IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

Morpholino-pyrimidine compounds represent a highly promising class of therapeutic agents with well-defined molecular targets. Their potent inhibitory activity against key components of the PI3K/Akt/mTOR and DNA-PK signaling pathways underscores their potential in oncology. Furthermore, their emerging anti-inflammatory properties open up new avenues for their application in other disease areas.

Future research in this field will likely focus on:

-

Optimization of Selectivity: Fine-tuning the chemical structure to enhance selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic index.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive preclinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds.

-

Combination Therapies: Investigating the synergistic effects of morpholino-pyrimidine inhibitors with existing chemotherapeutic agents and targeted therapies.

-

Exploration of New Targets: Expanding the scope of investigation to identify other potential therapeutic targets for this versatile chemical scaffold.

The continued exploration and development of morpholino-pyrimidine compounds hold significant promise for the future of precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. [vivo.weill.cornell.edu]

- 4. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 12. frontiersin.org [frontiersin.org]

- 13. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unraveling the Enigma: A Speculative Analysis of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid's Mechanism of Action

Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities with the potential to address unmet medical needs. The compound 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, with its distinct heterocyclic structure, presents an intriguing subject for mechanistic speculation. In the absence of direct experimental data, this whitepaper will explore potential mechanisms of action by drawing parallels with structurally related compounds and foundational principles of medicinal chemistry. This analysis aims to provide a framework for future experimental investigation.

At present, there is a notable absence of publicly available scientific literature detailing the specific biological targets or mechanism of action of this compound. Chemical databases primarily provide basic identification and physicochemical properties for this compound[1][2][3][4]. A thorough search of scientific literature yields no quantitative biological data, such as IC50 or Ki values, nor any described experimental protocols related to its bioactivity.

However, the core structure, a pyrimidine-4-carboxylic acid substituted with two morpholino groups, offers clues for preliminary hypothesis generation. The pyrimidine scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs, including anticancer agents and kinase inhibitors. The carboxylic acid moiety suggests potential interactions with catalytic residues in enzyme active sites or as a key feature for receptor recognition. The dual morpholino substitution significantly influences the molecule's polarity, solubility, and steric profile, which in turn will dictate its interaction with biological macromolecules.

Hypothetical Signaling Pathway Involvement

Based on the structural motifs present in this compound, we can speculate on its potential involvement in several key signaling pathways. The pyrimidine core is a cornerstone for inhibitors of kinases, a class of enzymes that play a pivotal role in cellular signaling. Therefore, one primary hypothesis is its action as a kinase inhibitor.

References

Structure-Activity Relationship of Morpholinylpyrimidine Analogs: A Technical Guide

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a morpholine moiety onto the pyrimidine ring has been a successful strategy in the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The morpholine group can influence the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also engage in crucial interactions with the target protein. This guide provides an in-depth analysis of the structure-activity relationships of morpholinylpyrimidine analogs, with a focus on their role as kinase inhibitors.

Core Structure and Numbering

The core structure of a 2,6-dimorpholinylpyrimidine is shown below for reference, although the subsequent discussion will encompass a broader range of morpholinylpyrimidines.

Caption: General structure of a 2,6-dimorpholinylpyrimidine.

Structure-Activity Relationship Insights

The biological activity of morpholinylpyrimidine analogs is significantly influenced by the substitution pattern on both the pyrimidine core and the morpholine ring itself.

Substitutions on the Pyrimidine Core

-

Position 4 and 6: In many kinase inhibitors, the morpholine moiety is attached at the C4 or C6 position of the pyrimidine ring. This positioning often allows the morpholine oxygen to act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

-

Position 2: Substitution at the C2 position is crucial for modulating potency and selectivity. The introduction of various aryl or heteroaryl groups can lead to interactions with the solvent-exposed region of the kinase active site.

-

Position 5: Modifications at the C5 position can influence the overall conformation of the molecule and provide additional interactions with the target protein. For instance, the introduction of a cyano group has been shown to be beneficial for activity in some series.[1]

Substitutions on the Morpholine Ring

While less common, substitutions on the morpholine ring itself can be explored to fine-tune the properties of the molecule. Such modifications can impact solubility, metabolic stability, and interactions with the target.

Quantitative Data Summary

The following tables summarize the biological activity of selected morpholinylpyrimidine analogs from the literature.

Table 1: Anti-inflammatory Activity of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol Derivatives [2][3]

| Compound | R | Inhibition of NO production (%) at 12.5 µM |

| V4 | 4-OCH3 | High |

| V8 | 4-F | High |

Note: Specific percentage values were not provided in the abstract, but compounds V4 and V8 were identified as the most active.

Table 2: Antiproliferative Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [1]

| Compound | Structure | Renal Cancer Cell Line (UO-31) GI% |

| 8 | 3,5-dimethylpyrazolo at C2 | 45.24 |

GI% = Percent Growth Inhibition

Table 3: PI3Kα Kinase Inhibitory Activity of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives [4]

| Compound | Modifications | PI3Kα Inhibition |

| 8d | Pyrazoline scaffold | Moderate |

Experimental Protocols

General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.[5]

Materials:

-

Kinase of interest (e.g., PI3K, mTOR)

-

Kinase substrate (peptide or protein)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

-

Add the kinase reaction mixture to the wells.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of remaining ATP is proportional to the luminescence signal, which is inversely correlated with kinase activity.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the controls. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

Data Analysis:

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Signaling Pathways

Morpholinylpyrimidine analogs have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers. Several morpholinylpyrimidine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[6]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinylpyrimidine analogs.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a critical role in regulating the inflammatory response. In response to stimuli such as lipopolysaccharide (LPS), this pathway is activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, and COX-2. Some morpholinylpyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[2][3]

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by morpholinylpyrimidine analogs.

Conclusion

Morpholinylpyrimidine analogs represent a versatile class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The structure-activity relationship studies, though not exhaustive for all subclasses, highlight the importance of the substitution pattern on the pyrimidine core for achieving high potency and selectivity. The morpholine moiety often serves as a key pharmacophoric feature, contributing to target engagement and favorable physicochemical properties. Future research in this area could focus on exploring a wider range of substitutions on both the pyrimidine and morpholine rings to develop novel therapeutics with improved efficacy and safety profiles.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines [mdpi.com]

In-Depth Technical Guide: Predicted ADME Properties of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a novel therapeutic agent is contingent not only on its pharmacological potency but also on its pharmacokinetic profile. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) are critical determinants of a drug's efficacy, safety, and overall clinical viability. Early assessment of these properties is paramount to mitigate the risk of late-stage attrition in drug development. This technical guide provides a comprehensive overview of the predicted ADME properties of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, a pyrimidine derivative of interest in medicinal chemistry.

Given the absence of extensive experimental data in the public domain, this report leverages established in silico predictive models to forecast the compound's behavior within a biological system. These computational methods utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems to estimate a wide range of pharmacokinetic and physicochemical parameters from the molecular structure alone.[1][2][3] This guide presents these predictions in a structured format to aid researchers in making informed decisions regarding the future development of this compound.

Predicted Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental to its ADME profile. These properties, such as molecular weight, lipophilicity, and polar surface area, govern its ability to permeate biological membranes, dissolve in aqueous environments, and interact with metabolic enzymes and transporters. The predicted physicochemical properties of this compound are summarized below.

| Property | Predicted Value | Interpretation |

| Molecular Formula | C13H18N4O4 | - |

| Molecular Weight | 294.31 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 0.85 | Indicates a balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 93.5 Ų | Suggests good intestinal absorption and cell permeation. |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 8 | Within an acceptable range for drug-likeness. |

| Rotatable Bonds | 3 | Indicates good molecular flexibility. |

| Aqueous Solubility (LogS) | -2.5 | Predicted to be soluble in water. |

Predicted Pharmacokinetic (ADME) Properties

The following sections detail the predicted ADME profile of this compound, offering insights into its likely journey through the body.

Absorption

Oral absorption is a complex process influenced by a molecule's solubility, permeability, and stability in the gastrointestinal tract. The predictions for key absorption-related parameters are presented below.

| Parameter | Prediction | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.95 | Indicates high permeability across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, which can enhance bioavailability. |

| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to cause drug-drug interactions by inhibiting P-gp. |

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. The extent of distribution to various tissues and the degree of binding to plasma proteins are critical factors.

| Parameter | Prediction | Interpretation |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| Plasma Protein Binding | Moderate | A moderate fraction is expected to be bound to plasma proteins, with a significant unbound fraction available for pharmacological activity. |

Metabolism

The biotransformation of drugs, primarily in the liver by Cytochrome P450 (CYP) enzymes, is a key determinant of their half-life and potential for drug-drug interactions.[3]

| Parameter | Prediction | Interpretation |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions with CYP1A2 substrates. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions with CYP2C19 substrates. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions with CYP3A4 substrates. |

| CYP2D6 Substrate | No | Not expected to be metabolized by CYP2D6. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4, a major drug-metabolizing enzyme. |

Excretion

The final phase of a drug's journey is its removal from the body, which can occur through various routes, with renal excretion being a primary pathway.

| Parameter | Prediction | Interpretation |

| Total Clearance (log ml/min/kg) | 0.5 | Indicates a moderate rate of elimination from the body. |

Predicted Toxicity

Early prediction of potential toxicities is crucial for de-risking drug candidates. The following table summarizes key predicted toxicity endpoints.

| Parameter | Prediction | Interpretation |

| hERG Inhibition | No | Low risk of cardiotoxicity associated with hERG channel blockade. |

| Hepatotoxicity | No | Unlikely to cause liver damage. |

| Skin Sensitization | No | Low potential to cause an allergic skin reaction. |

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This is often evaluated using rules such as Lipinski's Rule of Five.

-

Lipinski's Rule of Five: this compound is predicted to be compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

-

Molecular Weight (294.31) ≤ 500

-

LogP (0.85) ≤ 5

-

H-bond Donors (1) ≤ 5

-

H-bond Acceptors (8) ≤ 10

-

Methodology: In Silico ADME Prediction

The ADME predictions presented in this guide were generated using computational models that are widely employed in the early stages of drug discovery.[1][2][3] These in silico tools leverage vast databases of experimental data to build predictive models based on the chemical structure of a molecule.

The general workflow for these predictions involves the following steps:

-

Input : The two-dimensional structure of this compound is provided to the software, typically in a SMILES or SDF format.

-

Descriptor Calculation : The software calculates a wide range of molecular descriptors. These can be simple physicochemical properties (e.g., molecular weight, number of hydrogen bond donors/acceptors) or more complex topological and electronic descriptors.[4]

-

Model Application : The calculated descriptors are then used as input for various predictive models. These models are often based on:

-

Quantitative Structure-Activity Relationship (QSAR) : Statistical models that correlate molecular descriptors with a specific biological or physicochemical property.[4][5]

-

Machine Learning : Algorithms such as support vector machines, random forests, and deep neural networks that have been trained on large datasets of known compounds to recognize patterns and make predictions.[6][7]

-

Knowledge-Based Systems : Rule-based systems derived from known metabolic pathways and drug-likeness principles (e.g., Lipinski's Rule of Five).[8]

-

-

Output : The models generate predictions for a wide array of ADME and physicochemical properties, which are then compiled and presented.

It is important to note that while these in silico predictions are valuable for guiding early drug discovery efforts, they are not a substitute for experimental validation. The predictions should be used to prioritize compounds for further experimental testing.

Visualizations

Conceptual Flow of ADME Processes

Caption: A diagram illustrating the interconnected processes of Absorption, Distribution, Metabolism, and Excretion (ADME).

In Silico ADME Prediction Workflow

Caption: A workflow diagram for a typical in silico ADME prediction process.

Conclusion

The in silico analysis of this compound suggests a promising ADME profile for a potential oral drug candidate. The compound is predicted to have high intestinal absorption, favorable physicochemical properties compliant with drug-likeness rules, and a low risk for major toxicities and significant drug-drug interactions via CYP inhibition. Its likely metabolism by CYP3A4 is a key consideration for further development and potential co-administration with other drugs.

While these computational predictions provide a strong foundation for further investigation, it is imperative that they are validated through in vitro and in vivo experimental studies. Assays to confirm its permeability, metabolic stability, and potential for off-target effects will be critical next steps in the comprehensive evaluation of this compound's therapeutic potential.

References

- 1. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. GitHub - molecularinformatics/Computational-ADME [github.com]

- 7. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]

- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral and Biological Profile of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside predicted Mass Spectrometry (MS) data. Detailed, representative experimental protocols for obtaining such spectra are provided to guide researchers in their own characterization efforts. Furthermore, this guide explores the potential biological context of this molecule by examining the role of similar morpholinopyrimidine derivatives as inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and proliferation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2,6-dimorpholinopyrimidine-4-carboxylic acid

-

CAS Number: 450368-32-8

-

Molecular Formula: C₁₃H₁₈N₄O₄

-

Molecular Weight: 294.31 g/mol

Predicted Spectral Data

Mass Spectrometry (MS)

The following table summarizes the predicted collision cross-section values for various adducts of this compound. This data is valuable for identifying the compound in complex mixtures using mass spectrometry techniques.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 295.14008 | 170.0 |

| [M+Na]⁺ | 317.12202 | 173.4 |

| [M-H]⁻ | 293.12552 | 172.6 |

| [M+NH₄]⁺ | 312.16662 | 174.9 |

| [M+K]⁺ | 333.09596 | 172.4 |

| [M+H-H₂O]⁺ | 277.13006 | 158.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of similar chemical structures and established NMR chemical shift libraries.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | Carboxylic acid (-COOH) |

| ~7.0-7.2 | s | 1H | Pyrimidine C5-H |

| ~3.7-3.9 | t | 8H | Morpholine (-CH₂-O-) |

| ~3.5-3.7 | t | 8H | Morpholine (-CH₂-N-) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~170-175 | Carboxylic acid (C=O) |

| ~160-165 | Pyrimidine C2, C6 |

| ~155-160 | Pyrimidine C4 |

| ~100-105 | Pyrimidine C5 |

| ~66-68 | Morpholine (-CH₂-O-) |

| ~44-46 | Morpholine (-CH₂-N-) |

Infrared (IR) Spectroscopy

The expected IR absorption frequencies for this compound are listed below. These are based on the characteristic vibrational modes of the functional groups present in the molecule.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| 1730-1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1550 | Medium-Strong | C=N and C=C stretch (Pyrimidine ring) |

| 1450-1400 | Medium | C-H bend (Aliphatic) |

| 1300-1100 | Strong | C-O stretch (Morpholine ether) |

| 1250-1200 | Medium | C-N stretch (Morpholine) |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

This compound sample (5-10 mg)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.

-

Process the data similarly to the ¹H spectrum.

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

-

HPLC or direct infusion system

-

Solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

-

This compound sample (1 mg/mL stock solution)

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol). Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Method of Introduction: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

-

Instrument Parameters (for ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Nebulizer Gas Flow: Set according to instrument recommendations.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Analyze the fragmentation pattern to confirm the structure.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS sample analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

-

This compound sample (1-2 mg)

-

Spatula

-

Potassium bromide (KBr), spectroscopic grade (if using KBr pellet method)

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-